Product packaging for D-Asparagine tert-butyl ester(Cat. No.:CAS No. 72287-71-9)

D-Asparagine tert-butyl ester

Cat. No.: B592761
CAS No.: 72287-71-9
M. Wt: 188.227
InChI Key: VLLGKVRQXXHELH-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Protected Amino Acid Derivatives in Organic Synthesis Research

Protected amino acid derivatives are crucial tools in the field of organic synthesis, particularly in the construction of peptides and other complex molecules. chemscene.com The primary function of a protecting group is to temporarily mask a reactive functional group within a molecule, preventing it from participating in a chemical reaction while another part of the molecule is being modified. organic-chemistry.org This strategy allows for selective reactions to occur at specific sites, which is essential for building large and complex structures with defined architectures.

In the context of amino acids, which possess at least two reactive sites—the amino group and the carboxylic acid group—protection is paramount. researchgate.net Without it, uncontrolled polymerization or undesired side reactions would occur during peptide synthesis. Protecting groups for the amino group, such as the tert-butyloxycarbonyl (Boc) or the 9-fluorenylmethoxycarbonyl (Fmoc) groups, prevent the formation of unwanted amide bonds. chemscene.commasterorganicchemistry.com Similarly, the carboxylic acid group can be protected, often as an ester, to prevent its reaction. The choice of protecting group is critical, as it must be stable under the reaction conditions for which it is providing protection, yet be easily and selectively removable without altering the rest of the newly synthesized molecule. organic-chemistry.org This concept of selective removal is known as an orthogonal protection strategy, which allows for the deprotection of one functional group in the presence of others. organic-chemistry.org

Overview of D-Asparagine tert-Butyl Ester as a Key Chiral Building Block

This compound is a derivative of the naturally occurring amino acid L-asparagine's non-natural enantiomer, D-asparagine. chemscene.com In this compound, the carboxylic acid group is protected as a tert-butyl ester. This specific modification confers several advantageous properties for its use in organic synthesis. The tert-butyl ester group is sterically bulky, which can influence the reactivity and conformation of the molecule. It is also stable under a variety of reaction conditions, particularly basic and nucleophilic conditions, but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comorgsyn.org

The "D-" configuration of the chiral center in this compound makes it a valuable chiral building block. Chirality is a key feature of many biologically active molecules, and the ability to introduce specific stereochemistry is crucial in the synthesis of pharmaceuticals and other bioactive compounds. By using the D-enantiomer, chemists can construct peptides and other molecules with unnatural configurations, which can lead to enhanced stability against enzymatic degradation, improved pharmacokinetic properties, or novel biological activities. chemimpex.comgoogle.com The presence of the amide group in the side chain of asparagine further adds to its utility as a versatile building block for creating complex molecular architectures.

Evolution of Protection Strategies in Amino Acid Chemistry Research

The field of amino acid chemistry has seen a significant evolution in protection strategies, driven by the need for more efficient and selective methods for peptide synthesis. Early methods often involved simple protecting groups that were difficult to remove or required harsh conditions, leading to side reactions and low yields. masterorganicchemistry.com

A major breakthrough was the introduction of the tert-butyloxycarbonyl (Boc) group by Carpino and independently by McKay and Albertson in 1957. rsc.org The Boc group is acid-labile and forms the basis of the Boc/Benzyl (B1604629) (Bn) strategy for solid-phase peptide synthesis (SPPS). rsc.org In this strategy, the N-terminus is protected with the Boc group, and side chains are protected with benzyl-based groups.

Another pivotal development was the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970. rsc.org The Fmoc group is base-labile, typically removed with a solution of piperidine (B6355638) in DMF. researchgate.net This led to the development of the Fmoc/tert-butyl (tBu) strategy, which offers an orthogonal approach to the Boc/Bn strategy. rsc.orgnih.gov In Fmoc/tBu chemistry, the N-terminus is protected with the Fmoc group, while side chains, including that of asparagine, are often protected with acid-labile tert-butyl groups. nih.gov This allows for the selective removal of the Fmoc group to elongate the peptide chain, while the side-chain protecting groups remain intact until the final cleavage from the solid support using a strong acid like trifluoroacetic acid. orgsyn.orgnih.gov

More recently, research has focused on developing even more sophisticated and orthogonal protecting groups to synthesize increasingly complex peptides and proteins, including those with post-translational modifications. rsc.orgnih.gov Efforts are also being made to develop "greener" synthesis strategies that minimize the use of protecting groups altogether, though this remains a significant challenge due to issues like epimerization. chemrxiv.org

Below is a table summarizing some key physicochemical properties of D-Asparagine and its tert-butyl ester derivative.

PropertyD-AsparagineThis compound
CAS Number 2058-58-4 chemscene.com25456-86-4
Molecular Formula C₄H₈N₂O₃ chemscene.comC₈H₁₆N₂O₃
Molecular Weight 132.12 g/mol chemscene.com188.22 g/mol
Appearance Not specifiedColorless or light yellow liquid
Melting Point Not specified-17 to -15 °C
Boiling Point Not specified~240 °C
Solubility Highly water-soluble More soluble in organic solvents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O3 B592761 D-Asparagine tert-butyl ester CAS No. 72287-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2,4-diamino-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H2,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLGKVRQXXHELH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for D Asparagine Tert Butyl Ester and Analogues

Direct Esterification Approaches for Carboxyl Protection

Direct esterification methods provide a straightforward route to D-asparagine tert-butyl ester by introducing the tert-butyl group onto the carboxylic acid functionality. These approaches often require acidic catalysis to facilitate the reaction.

Acid-Catalyzed Esterification with Isobutylene (B52900) Gas

A classical and effective method for the synthesis of tert-butyl esters involves the acid-catalyzed addition of isobutylene to the carboxylic acid. thieme-connect.degoogle.com In this process, D-asparagine is treated with a large excess of isobutylene gas in the presence of a strong acid catalyst. researchgate.net Commonly used catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TosOH). thieme-connect.de The reaction is typically performed at or below room temperature to control the reactivity of isobutylene. google.com This method's efficiency is notable, though it often requires specialized equipment to handle gaseous reagents under pressure. google.com

CatalystReagentTemperatureKey Feature
Sulfuric Acid (H₂SO₄)Isobutylene≤ Room Temp.High pressure may be required. google.com
p-Toluenesulfonic Acid (TosOH)Isobutylene≤ Room Temp.Effective for amino acid esterification. thieme-connect.de
Trifluoromethane Sulfonic AcidIsobutylene< -7 °CAllows for reaction at atmospheric pressure. google.com

Transesterification with Tert-Butyl Acetate (B1210297)

Transesterification offers an alternative pathway where tert-butyl acetate serves as the source of the tert-butyl group. google.comgoogle.com This reaction is also acid-catalyzed, with perchloric acid (HClO₄) being a frequently employed catalyst. thieme-connect.de The use of tert-butyl acetate can sometimes lead to the formation of by-products, including di-tert-butyl esters, which necessitates careful control of reaction conditions and purification steps. google.com One approach involves a transesterification reaction to produce a mixture of mono- and di-esters, followed by a pH-adjusted separation where the desired mono-ester is partitioned into an aqueous phase. google.com More recently, bis(trifluoromethanesulfonyl)imide has been shown to be an effective catalyst for the direct tert-butylation of free amino acids using tert-butyl acetate, providing good yields. organic-chemistry.org

CatalystReagentKey Features
Perchloric Acid (HClO₄)tert-Butyl AcetateCan lead to amide tert-butylation as a side reaction. thieme-connect.de
Sulfuric Acid (H₂SO₄)tert-Butyl AcetateSuppresses the side reaction of amide tert-butylation. thieme-connect.de
Bis(trifluoromethanesulfonyl)imidetert-Butyl AcetateAllows for direct esterification of free amino acids in good yields. organic-chemistry.org
Boron Trifluoride Complexestert-Butyl AcetateSuitable for N-protected acidic amino acids. google.com

Utilization of Specific Tert-Butylation Reagents

Beyond isobutylene and tert-butyl acetate, more specific reagents have been developed for tert-butylation under milder conditions. One such reagent is tert-butyl 2,2,2-trichloroacetimidate, which can be used with a non-coordinating acid-base catalyst system, such as bis(trifluoromethane)sulfonimide and 2,6-lutidine, allowing for the tert-butylation of substrates with acid-sensitive groups. researchgate.net Another approach involves the use of 2-tert-butyl-1,3-dicyclohexylisourea or 2-tert-butyl-1,3-diisopropylisourea, which react with the carboxylic acid under nearly neutral conditions. thieme-connect.de These methods offer greater functional group tolerance, which is particularly advantageous in the synthesis of complex peptide fragments.

ReagentCatalyst/ConditionsKey Advantages
tert-Butyl 2,2,2-trichloroacetimidateBis(trifluoromethane)sulfonimide, 2,6-lutidineMild, non-reversible, tolerates acid-sensitive groups. researchgate.net
2-tert-Butyl-1,3-dicyclohexylisoureaNeutral conditionsTolerates alcohols. thieme-connect.de
2-tert-Butyl-1,3-diisopropylisoureaNeutral conditionsTolerates alcohols. thieme-connect.de

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic methods present a powerful alternative for the synthesis of this compound, offering high enantioselectivity and regioselectivity under mild reaction conditions. These biocatalytic approaches are particularly valuable for the preparation of optically pure amino acid derivatives.

Chemoenzymatic Preparation of Enantiopure Esters

The chemoenzymatic synthesis of enantiopure D-asparagine esters often involves the resolution of a racemic mixture. google.com A common strategy is the enantioselective N-acylation of a racemic amino acid ester, catalyzed by a lipase (B570770). researchgate.net For instance, a racemic mixture of an asparagine ester can be subjected to enzymatic acylation where the enzyme selectively acylates one enantiomer (e.g., the L-enantiomer), leaving the desired D-enantiomer unreacted and thus allowing for its separation. researchgate.net Lipases, such as those from Candida antarctica (CAL), are frequently used for this purpose. researchgate.net This approach combines a chemical esterification step to produce the racemic ester followed by an enzymatic resolution step to achieve high enantiomeric purity. polimi.it The use of proteases, such as subtilisin, has also been explored for the enantioselective hydrolysis of N-protected amino acid esters in aqueous systems with an organic co-solvent, which can be adapted for the preparation of D-asparagine derivatives. google.com

EnzymeReaction TypeSubstrateKey Outcome
Lipase (e.g., from Candida antarctica)Enantioselective N-acylationRacemic asparagine esterResolution of enantiomers to yield enantiopure D-asparagine ester. researchgate.net
Protease (e.g., Subtilisin)Enantioselective hydrolysisRacemic N-protected asparagine esterSelective hydrolysis of the L-enantiomer, leaving the D-enantiomer. google.com
D-aminoacylaseHydrolysisN-acetyl-D,L-asparagineIndustrial production of chiral D-amino acids. google.com

Regioselective Hydrolysis via Esterase or Lipase Catalysis

Enzymes can also be employed for the regioselective hydrolysis of diesters of aspartic acid. Pig liver esterase (PLE) has been shown to catalyze the regioselective hydrolysis of the α-ester group of both N-protected and unprotected dialkyl esters of aspartic acid, yielding the corresponding β-ester. google.comjustia.comgoogle.com This selectivity is attributed to the steric hindrance around the α-ester group. google.com Conversely, porcine pancreatic lipase (PPL) has been used for the regioselective hydrolysis of the β-ester group of N-protected dialkyl aspartates, resulting in the formation of the N-protected α-ester. google.comgoogle.com This differential regioselectivity of various enzymes allows for the targeted synthesis of either the α- or β-monoester of D-aspartic acid, which can then be further manipulated to obtain the desired this compound. A study on the use of lipase for regioselective transformations demonstrated that amidation and hydrolysis can be achieved in the same pot with a single catalyst, highlighting the versatility of these biocatalysts. nih.gov

EnzymeSubstrateSelectivityProduct
Pig Liver Esterase (PLE)N-protected dialkyl aspartatesα-ester hydrolysis google.comjustia.comgoogle.comN-protected aspartic acid β-ester google.comjustia.comgoogle.com
Porcine Pancreatic Lipase (PPL)N-protected dialkyl aspartatesβ-ester hydrolysis google.comgoogle.comN-protected aspartic acid α-ester google.comgoogle.com

Optimization of Enzymatic Reaction Conditions in Organic Media

The enzymatic synthesis of amino acid esters, including analogues of this compound, in organic media presents a green alternative to chemical methods, offering high selectivity under mild conditions. mdpi.com The choice of solvent is critical, as it influences enzyme activity and reaction equilibrium. For instance, in the synthesis of amino acid-sugar alcohol conjugates, pyridine (B92270) was found to be the most effective solvent for the commercial serine protease Optimase M-440, leading to good yields. researchgate.net The enzyme exhibits broad substrate specificity, acylating the primary hydroxyl groups of sugar alcohols regioselectively. researchgate.net

Water activity is another crucial parameter to control in organic media to favor the synthesis reaction over hydrolysis. vedeqsa.com For the synthesis of Nα-acyl-L-arginine esters catalyzed by papain, a low water activity (between 0.03 and 0.5) is maintained to drive the esterification. vedeqsa.com Similarly, in the thermolysin-catalyzed synthesis of sweet dipeptide analogues like Z-L-Asp-Tyr-OMe, a solvent mixture of water-miscible dimethylformamide (DMF) and water-immiscible ethyl acetate was used to shift the equilibrium towards peptide formation. ubc.ca

Optimization of reaction conditions often involves screening various parameters. For the synthesis of Z-L-Asp-Tyr-OMe, Random Centroid Optimization was employed to maximize the yield by adjusting factors such as pH, temperature, and solvent composition. ubc.ca The study found optimal conditions to be pH 5.1 and a temperature of 49°C for 24 hours in the presence of 3.8mM CaCl2. ubc.ca The use of protected amino acids, such as N-Boc-protected variants, can improve solubility in organic solvents and enhance incorporation into the final product. mdpi.com

Table 1: Parameters for Optimizing Enzymatic Synthesis in Organic Media

Parameter Description Example Application
Solvent The choice of organic solvent significantly impacts enzyme activity and substrate solubility. Pyridine was optimal for Optimase M-440 in synthesizing amino acid-sugar alcohol conjugates. researchgate.net
Water Activity (a_w) Controlling the amount of water is crucial to shift the reaction equilibrium towards synthesis rather than hydrolysis. A water activity of 0.03-0.5 was used for papain-catalyzed synthesis of Nα-acyl-L-arginine esters. vedeqsa.com
pH The pH of the micro-aqueous environment around the enzyme affects its catalytic activity. An optimal pH of 5.1 was identified for the thermolysin-catalyzed synthesis of a dipeptide analog. ubc.ca
Temperature Reaction temperature influences the rate of reaction and enzyme stability. A temperature of 49°C was found to be optimal for a thermolysin-catalyzed reaction. ubc.ca
Substrate Protection Protecting groups on the amino acid can increase solubility in organic media and prevent side reactions. N-Boc protection increased the solubility of cysteine hexyl ester for enzymatic polymerization. mdpi.com
Enzyme The choice of enzyme determines the substrate specificity and reaction efficiency. Thermolysin was used to catalyze the synthesis of sweet dipeptide analogs. ubc.ca

Strategies for N-Protection in Conjunction with Tert-Butyl Ester Formation

Fluorenylmethyloxycarbonyl (Fmoc) Protection Protocols

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is frequently used in conjunction with tert-butyl (tBu) side-chain protection, including for asparagine. seplite.comiris-biotech.de This strategy is based on the lability of the Fmoc group to basic conditions, typically a solution of piperidine (B6355638) in DMF, while the tert-butyl ester remains stable. iris-biotech.depeptide.com The final cleavage of the peptide from the resin and removal of the tBu protecting group is then accomplished with a strong acid, such as trifluoroacetic acid (TFA). seplite.comiris-biotech.de

The use of Fmoc-Asn(Trt)-OH, where the side-chain amide is protected by a trityl (Trt) group, is common. seplite.compeptide.com This protection enhances the solubility of the amino acid derivative in organic solvents like DMF and NMP, which is a significant issue with the unprotected Fmoc-Asn-OH. peptide.comgoogleapis.com The Trt group is also acid-labile and is removed simultaneously with the tert-butyl ester during the final TFA cleavage. peptide.com

Fmoc-D-aspartic acid β-tert-butyl ester is a key building block that allows for the introduction of a D-aspartic acid residue with a protected side-chain carboxyl group into a peptide sequence. chemimpex.com The Fmoc group is removed under mild basic conditions, preserving the acid-sensitive tert-butyl ester until the final deprotection step. chemimpex.com

Table 2: Key Features of Fmoc Protection in Conjunction with Tert-Butyl Esters

Feature Description
Orthogonality The Fmoc group is removed by a base (e.g., piperidine), while the tert-butyl ester is removed by an acid (e.g., TFA). iris-biotech.de
Solubility Side-chain protection of asparagine (e.g., with Trt) is often necessary to improve the solubility of the Fmoc-amino acid derivative. peptide.comgoogleapis.com
Mild Deprotection The removal of the Fmoc group under mild basic conditions prevents side reactions that can occur under harsher conditions. seplite.com

| Monitoring | The Fmoc group has a characteristic UV absorbance, which allows for easy monitoring of the coupling and deprotection steps in SPPS. seplite.com |

Tert-Butyloxycarbonyl (Boc) Protection Protocols

The tert-butyloxycarbonyl (Boc) protecting group represents an alternative, classic strategy for N-protection. The Boc group is acid-labile, similar to the tert-butyl ester. wikipedia.org However, differential acid lability can be achieved. The Boc group can be removed with moderate acids like TFA in dichloromethane (B109758), while the tert-butyl ester requires stronger acidic conditions for cleavage, although this can be challenging to control selectively. wikipedia.org

In the Boc/benzyl (B1604629) (Bzl) strategy, the N-α-amino group is protected by Boc, and side chains are protected by benzyl-based groups. researchgate.net The tert-butyl ester can be used for side-chain protection in this context as well. The Boc group is removed at each step of the synthesis with TFA, and the final cleavage of the peptide from the resin and removal of benzyl-type protecting groups is typically achieved with a very strong acid like hydrogen fluoride (B91410) (HF). researchgate.net

The synthesis of Boc-protected amino acids is generally straightforward, often involving the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org While Boc-L-asparagine is commercially available, its use in conjunction with a tert-butyl ester on the same molecule requires careful planning of the synthetic route to ensure selective deprotection. carlroth.comcarlroth.com

Benzyloxycarbonyl (Z) Protection Protocols

The benzyloxycarbonyl (Z) group is another widely used N-protecting group, particularly in solution-phase peptide synthesis. The Z group is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. It is typically removed by catalytic hydrogenation. google.com

The synthesis of D-asparagine derivatives often employs the Z group. For example, N-benzyloxycarbonyl-(D,L)-asparagine can be esterified and then subjected to enzymatic resolution to obtain the desired N-benzyloxycarbonyl-D-asparagine ester. google.com In one patented process, Z-L-Asp was used as a starting material for transesterification to produce Z-Asp-di-tert-butyl ester. google.com The Z-protecting group can then be removed by hydrogenation to yield the free amino ester. google.com This demonstrates the compatibility of the Z-protection strategy with the formation of tert-butyl esters.

Employment of Sterically Hindered Protecting Groups (e.g., 9-Phenylfluorenyl)

To mitigate side reactions associated with certain amino acids, more sterically hindered protecting groups have been developed. For asparagine and aspartic acid residues, a common side reaction is the formation of aspartimide, especially during Fmoc removal with piperidine. researchgate.net While the tert-butyl ester itself provides some steric hindrance compared to less bulky esters, it does not always prevent aspartimide formation in susceptible sequences. researchgate.netug.edu.pl

To address this, more sterically demanding protecting groups for the side chain can be employed. The 2-phenylisopropyl (2-PhiPr) ester has been used for the side-chain protection of aspartic acid and is removable with very mild acid (1-2% TFA), allowing for its cleavage in the presence of tert-butyl-based groups. ug.edu.pl Another approach involves using sterically hindered groups on the α-amine. The 9-phenylfluorenyl group is an example of a more sterically demanding protecting group that can influence the reactivity and side reaction profile of the amino acid.

Purification and Isolation Techniques in Synthetic Research

The purification and isolation of this compound and its protected derivatives are critical steps to ensure high purity for subsequent applications, such as peptide synthesis. Common laboratory and industrial scale techniques include crystallization, chromatography, and extraction.

Crystallization is a powerful technique for purifying solid compounds. The crude product of L-aspartic acid-4-tert-butyl ester, an analogue of the D-isomer, can be crystallized from an ethanol/water mixture to achieve high purity (97-98%). The choice of solvent system is crucial for effective purification.

For N-protected D-asparagine derivatives, trituration is often employed as a purification step. For instance, after synthesis, N-benzyloxycarbonyl-D-asparagine methyl ester was purified by trituration in tert-butyl methyl ether overnight, followed by filtration to yield a white crystalline powder. google.com

Liquid-liquid extraction is commonly used to separate the desired product from water-soluble impurities or unreacted starting materials. Following an enzymatic reaction, the product N-benzyloxycarbonyl-D-asparagine methyl ester was extracted from the aqueous reaction mixture using dichloromethane. google.com The organic phases are then typically dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is evaporated. google.com

Chromatographic techniques are also essential for purification. Amberlite XAD-2 resin, a non-polar adsorbent, has been successfully used to purify N-9-fluorenylmethyloxycarbonylamino acid derivatives bearing tert-butyl type side-chain protection. researchgate.net

Chromatographic Separation Methodologies

Chromatography is a cornerstone technique for both the purification and analysis of this compound and related compounds. The choice of chromatographic method depends on the scale of the separation and the nature of the impurities to be removed.

High-Performance Liquid Chromatography (HPLC) is frequently used for both analytical and preparative-scale purification. A common approach involves reverse-phase chromatography. For instance, the purification of related peptide fragments containing a side-chain tert-butyl-protected aspartic acid has been achieved using a binary solvent system with a reverse-phase column. nih.gov The system typically consists of solvent A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) and solvent B (e.g., 0.1% TFA in acetonitrile), applying a gradient to elute the target compound. nih.goviaea.org Detection is often performed using a UV detector at wavelengths of 214 nm and 254 nm, which are characteristic for peptide bonds and aromatic groups, respectively. nih.gov

For larger scale purification, column chromatography using silica (B1680970) gel is a standard method. nih.govtandfonline.com The selection of the mobile phase is crucial for effective separation. A mixture of hexane (B92381) and ethyl acetate is a common choice for eluting non-polar to moderately polar compounds. orgsyn.org In one instance, a flash chromatography system utilized 10% ethyl acetate in hexane as the solvent. iaea.org For more polar compounds, a solvent system like dichloromethane/methanol (B129727) may be employed. nih.gov

Ion-exchange chromatography is particularly valuable for the analytical determination of D- and L-amino acid isomers. This procedure involves derivatizing the amino acid mixture to form diastereoisomeric dipeptides, which can then be separated and quantified on an amino acid analyzer. researchgate.net This allows for precise measurement of the enantiomeric purity of the sample. researchgate.net

Table 1: Chromatographic Separation Techniques

Method Stationary Phase Mobile Phase / Eluent Purpose Reference
HPLC Reverse-Phase Acetonitrile (B52724) / Water with 0.1% TFA (gradient) Purification & Analysis nih.goviaea.org
Flash Chromatography Silica Gel 10% Ethyl acetate in Hexane Purification iaea.org
Column Chromatography Silica Gel Hexane-Ethyl Acetate (e.g., 4:1) Purification orgsyn.org
Column Chromatography Silica Gel Dichloromethane / Methanol (e.g., 30:1) Purification nih.gov

| Ion-Exchange | Amino Acid Analyzer Column | Not specified | Enantiomeric Purity Determination | researchgate.net |

Crystallization and Recrystallization Protocols

Crystallization is a powerful purification technique used to obtain highly pure solid material and can significantly enhance the enantiomeric purity of chiral compounds. researchgate.net The process relies on the differential solubility of the target compound and impurities in a given solvent or solvent mixture at varying temperatures.

A common protocol for the analogous L-aspartic acid-4-tert-butyl ester involves crystallization from an ethanol/water (1:1 v/v) mixture at a reduced temperature of 4–8°C, which yields a product with 97–98% purity. For D-asparagine derivatives, such as N-benzyloxycarbonyl-D-asparagine methyl ester, a purification step involves triturating or digesting the crude product in a solvent like tert-butyl methyl ether (TBME). This process helps to remove soluble impurities, leaving the desired product as a purified crystalline powder. google.com

In some synthetic routes, fractional crystallization is employed to separate diastereomers. For example, an analogue was purified by dissolving the crude oil in a hexane-ether (3:1) mixture, cooling to -30°C, and seeding to induce crystallization of the desired diastereomer. orgsyn.org Another patented method describes the use of hexanamine to carry out crystallization for purifying an aspartic acid-1-tert-butyl ester derivative. google.com

Table 2: Crystallization and Recrystallization Protocols

Compound Type Solvent System Conditions Outcome Reference
L-Aspartic acid-4-tert-butyl ester Ethanol/Water (1:1 v/v) Cool to 4–8°C 97–98% purity
N-Benzyloxycarbonyl-D-asparagine methyl ester tert-Butyl methyl ether (TBME) Trituration/digestion overnight White crystalline powder google.com
Diethyl (2S,3R)-2-(N-Boc)amino-3-hydroxysuccinate Hexane-Ether (3:1) Cool to -30°C, seeding Diastereomerically pure crystals orgsyn.org

Ion Exchange Resin Applications

Ion exchange resins serve multiple purposes in the synthesis and purification of amino acid esters. They can function as solid-phase acid catalysts for the esterification reaction itself or be used in post-reaction workup to purify the product. google.com

As a catalyst, an acid ion-exchange resin can be used to facilitate the esterification of an amino acid with an alcohol. This approach is sometimes favored over using soluble acids like sulfuric acid, as it can simplify catalyst removal and potentially avoid lower yields or longer reaction times associated with other methods. google.com

In purification, ion exchange resins are effective for removing ionic impurities, byproducts, or unreacted starting materials. For instance, a cation exchange resin (Dowex 50W-X8) has been used to treat a reaction mixture during the synthesis of a related amino acid derivative. orgsyn.org In another application, a DOWEX™ cation-exchange resin was used to convert the hygroscopic hydrochloride salt of a final product into its more stable, free crystalline form, resulting in a 77% yield for this purification step. tandfonline.com This demonstrates the utility of ion exchange resins in the final stages of synthesis to isolate the desired product in a specific form.

Optimization of Reaction Parameters and Yield Enhancement in Research Synthesis

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing side reactions. Research has focused on improving traditional esterification methods, which often involve reacting the amino acid with isobutylene in the presence of a strong acid catalyst like sulfuric acid or perchloric acid. google.comgoogle.com

A significant advancement in the tert-butylation of amino acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate. thieme-connect.com This super-strong acid readily dissolves the amino acid and promotes a rapid and high-yielding reaction. Optimization studies showed that using 1.1 equivalents of Tf2NH in tert-butyl acetate at room temperature could complete the reaction in two hours, affording the desired product in 86% yield. thieme-connect.com This method proved superior to conventional acids like perchloric acid (HClO4), which resulted in a slower, incomplete reaction and a lower yield (61%). Other acids such as sulfuric acid (H2SO4) and nitric acid (HNO3) were found to be ineffective. thieme-connect.com

The choice of protecting groups and their subsequent cleavage is also a critical area for optimization. The tert-butyl ester group is valuable because it can be selectively cleaved under mild acidic conditions. However, the synthesis must be designed to avoid unwanted side reactions. For example, in peptide synthesis, the use of a tert-butyl-protected aspartic acid was shown to yield a 100% aspartimide-free peptide, whereas other protecting groups led to significant side product formation. nih.gov This highlights how the inherent properties of the tert-butyl ester contribute to yield enhancement by ensuring the integrity of the peptide backbone.

Table 3: Comparison of Acid Catalysts for tert-Butylation of L-Asparagine

Catalyst (Acid) Equivalents Solvent Time (h) Yield (%) Reference
Tf2NH 1.1 t-BuOAc 2 86 thieme-connect.com
TfOH 1.1 t-BuOAc 2 80 thieme-connect.com
HClO4 1.1 t-BuOAc 24 61 thieme-connect.com
H2SO4 1.1 t-BuOAc 24 0 thieme-connect.com
HNO3 1.1 t-BuOAc 24 0 thieme-connect.com

Data derived from a study on the analogous L-Asparagine. thieme-connect.com

Stereochemical Control and Enantiopurity in D Asparagine Tert Butyl Ester Chemistry

Diastereoselective and Enantioselective Synthetic Routes

The synthesis of D-asparagine tert-butyl ester with high enantiopurity often starts from D-aspartic acid. One common approach involves the protection of the amino group, followed by esterification. For instance, N-protected D,L-asparagine can be esterified with an alcohol like methanol (B129727) in the presence of thionyl chloride. google.com Subsequently, enzymatic resolution can be employed to selectively hydrolyze the L-enantiomer, leaving the desired D-asparagine ester. google.com

More advanced stereoselective methods focus on creating specific stereocenters during the synthesis. For example, in the synthesis of related α-amino acid derivatives, diastereoselective reduction of a 4-oxo α-amino acid derivative with a tert-butyl ester using L-selectride has been shown to produce the corresponding 4-hydroxy product with high diastereoselectivity. nih.gov Another strategy involves the Horner-Wadsworth-Emmons reaction of a β-ketophosphonate ester derived from an aspartic acid derivative with an aldehyde, which can proceed with high stereoselectivity to yield an E-enone as the sole product. nih.gov

Furthermore, the use of chiral auxiliaries or catalysts can guide the stereochemical outcome of a reaction. For instance, the catalytic use of (R)-(+)-2-Methyl-CBS-oxazaborolidine in the reduction of a ketone can lead to the formation of an allylic alcohol as a single diastereomer. nih.gov Such highly stereoselective transformations are crucial for building complex molecules with multiple chiral centers starting from precursors like this compound.

A variety of synthetic routes have been developed for the enantio- and diastereoselective synthesis of α,α-disubstituted α-amino acids, which are structurally complex and often possess significant biological activity. researchgate.net Key methods for constructing these structures include asymmetric Strecker synthesis, enolate-Claisen rearrangements, and aldol (B89426) condensations. researchgate.net

Preservation of D-Configuration During Chemical Transformations

Once the desired D-configuration is established, it is crucial to preserve it throughout subsequent chemical reactions. The tert-butyl ester group itself plays a role in protecting the carboxylic acid functionality during peptide coupling reactions, minimizing unwanted side reactions. However, the conditions used for deprotection and other transformations must be carefully chosen to avoid racemization.

For instance, in peptide synthesis, the side chains of amino acids are often protected to prevent side reactions. peptide.com For aspartic acid, tert-butyl esters are commonly used in Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. peptide.com The removal of these protecting groups is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA). The choice of deprotection reagents and conditions is critical to ensure that the stereochemical integrity of the D-asparagine residue is maintained.

Research has shown that certain deprotection methods can be performed without causing significant racemization. For example, a study on the FeCl3-mediated deprotection of tert-butyl esters demonstrated that this method did not cause detectable racemization for enantiomerically pure substrates. nih.gov This was confirmed by comparing the HPLC profiles of the hydrolyzed products of dl-Fmoc-Asp(OtBu)-OMe and l-Fmoc-Asp(OtBu)-OMe, where the latter showed a single peak corresponding to the single enantiomer. nih.gov

The table below summarizes various protecting groups and their cleavage conditions, highlighting the importance of selecting orthogonal protection strategies to preserve the stereochemistry of the desired product.

Protecting GroupCleavage ConditionReference
BocTrifluoroacetic acid (TFA) peptide.com
FmocPiperidine (B6355638) peptide.com
Trityl (Trt)Mild acidic conditions peptide.com
PbfTrifluoroacetic acid (TFA) nih.gov
tert-Butyl (tBu)Trifluoroacetic acid (TFA), FeCl3 nih.gov

Mitigation of Racemization During Synthesis and Deprotection

Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, is a significant challenge in peptide synthesis and the chemistry of amino acid derivatives. For aspartic acid residues, including this compound, a major pathway for racemization is through the formation of an aspartimide intermediate. researchgate.net This can be promoted by both acidic and basic conditions, which are often encountered during Fmoc removal or peptide coupling. researchgate.net

To mitigate racemization, several strategies are employed:

Optimization of Reaction Conditions: Careful control of parameters such as temperature, pH, and reagent stoichiometry is crucial. For instance, in carbodiimide-mediated coupling reactions, maintaining a pH between 6.5 and 7.5 and a temperature between 0–25°C can minimize racemization.

Choice of Reagents: The use of sterically hindered reagents can reduce the rate of side reactions that lead to racemization. For example, utilizing a more sterically hindered ester like the 2,4-dimethyl-3-pentyl ester for the side chain of aspartic acid can minimize aspartimide formation. peptide.com

Avoiding Strong Bases: Strong bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which can be used for Fmoc deprotection, are known to promote aspartimide formation and should be avoided when aspartic acid residues are present. peptide.com

Use of Additives: In some cases, additives can be used to suppress side reactions. For example, adding formic acid to the piperidine/DMF solution for Fmoc cleavage can help reduce aspartimide formation. nih.gov

A study investigating the N-arylation of amino acid esters found that racemization of the starting material could occur during the reaction. nih.gov However, the N-arylated product was formed with high enantiomeric excess, suggesting that the racemization pathway primarily affected the unreacted starting material. nih.gov

Chiral Purity Assessment Methodologies in Research

Ensuring the enantiomeric purity of this compound and its derivatives is critical. A variety of analytical techniques are used to assess chiral purity, often in combination to provide a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. researchgate.net This method typically employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. researchgate.net For instance, a C18 column with a mobile phase of 0.1% TFA in acetonitrile (B52724)/water can be used for the chiral separation of amino acid derivatives. nih.gov

Gas Chromatography (GC): GC is another chromatographic method that can be used for chiral separations, often after derivatization of the amino acid ester to make it more volatile. researchgate.net

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation ([α]D) is a characteristic property of an enantiomer. For this compound hydrochloride, the expected specific rotation is between +12° and +15° in methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is not inherently a chiral technique, the use of chiral solvating agents or chiral derivatizing agents can allow for the differentiation of enantiomers. 2D-NMR techniques like NOESY can also provide information about the spatial configuration of a molecule. nih.gov

X-ray Crystallography: This technique provides the absolute configuration of a molecule in its crystalline state and is considered a definitive method for stereochemical assignment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular integrity of the compound.

The table below provides an overview of common analytical techniques used for chiral purity assessment.

Analytical TechniquePrincipleApplication in this compound AnalysisReference
Chiral HPLC Differential interaction with a chiral stationary phase.Separation and quantification of D- and L-enantiomers. nih.govresearchgate.net
Polarimetry Measurement of optical rotation.Confirmation of the presence of the D-enantiomer based on its specific rotation.
NMR Spectroscopy Use of chiral auxiliaries to induce chemical shift differences between enantiomers.Confirmation of spatial configuration. nih.gov
X-ray Crystallography Diffraction of X-rays by a single crystal.Absolute determination of the three-dimensional structure.

Applications of D Asparagine Tert Butyl Ester in Peptide Synthesis Research

Role as a Monomer Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide research, allowing for the efficient and automated synthesis of peptides. peptide.com In this methodology, the growing peptide chain is anchored to an insoluble resin support, and amino acids are added sequentially. peptide.com D-Asparagine tert-butyl ester serves as a key monomer building block in this process, enabling the incorporation of D-asparagine residues into a desired peptide sequence.

Integration into Fmoc-Based SPPS Strategies

The most widely adopted SPPS methodology is based on the use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. iris-biotech.debeilstein-journals.org This strategy relies on an orthogonal protection scheme, where the temporary Fmoc group is removed by a base, typically piperidine (B6355638), while the side-chain protecting groups and the resin linkage are stable to these conditions and are cleaved at the end of the synthesis with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.debeilstein-journals.org

This compound is seamlessly integrated into this Fmoc-based strategy. The tert-butyl ester on the side chain of D-asparagine is acid-labile and is efficiently removed during the final TFA cleavage step, which also cleaves the peptide from the resin support. iris-biotech.deacs.org This compatibility makes it a standard and reliable building block for introducing D-asparagine into peptides synthesized via Fmoc-SPPS. The use of the tert-butyl ester protecting group is a common strategy for the side chains of aspartic acid and glutamic acid in Fmoc chemistry. peptide.compeptide.com

Considerations for Asparagine Residues in SPPS (e.g., Aspartamide Formation)

A significant challenge in the synthesis of peptides containing asparagine or aspartic acid is the formation of a succinimide (B58015) ring derivative known as an aspartimide. researchgate.netiris-biotech.de This side reaction is particularly problematic in Fmoc-SPPS due to the repeated exposure to basic conditions (piperidine) used for Fmoc deprotection. researchgate.netsigmaaldrich.com Aspartimide formation can lead to several undesired outcomes, including the formation of β-aspartyl peptides and racemization of the α-carbon, resulting in a mixture of difficult-to-separate byproducts and a lower yield of the target peptide. sigmaaldrich.comnih.gov

The sequence of the peptide significantly influences the extent of aspartimide formation, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly prone to this side reaction. nih.govsemanticscholar.org While the tert-butyl ester protecting group on D-asparagine offers some steric hindrance that can help minimize this side reaction compared to less bulky protecting groups, it does not completely prevent it. semanticscholar.orgresearchgate.net Researchers have developed various strategies to mitigate aspartimide formation, including:

Use of bulkier side-chain protecting groups: More sterically demanding protecting groups than the tert-butyl ester have been shown to further reduce aspartimide formation. iris-biotech.deresearchgate.net

Modified deprotection conditions: The addition of acidic modifiers like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to the piperidine solution can suppress the base-catalyzed side reaction. nih.govresearchgate.net

Backbone protection: The use of dipeptide building blocks with a protecting group on the amide backbone nitrogen can effectively prevent the cyclization reaction. researchgate.netiris-biotech.de

Design and Synthesis of Complex Peptide Sequences and Libraries

The ability to incorporate non-natural amino acids like D-asparagine is critical for the design and synthesis of complex peptides and peptide libraries with novel properties. This compound, as a commercially available and well-characterized building block, facilitates the creation of peptides with enhanced stability, modified biological activity, or unique structural features. chemimpex.comchemimpex.com

The synthesis of peptide libraries, which are large collections of different peptide sequences, is a powerful tool in drug discovery for identifying new lead compounds. The compatibility of this compound with standard automated SPPS protocols makes it suitable for inclusion in the synthesis of such libraries, allowing for the exploration of a wider range of chemical diversity. chemimpex.com

Contributions to Peptide Stability and Bioactivity Studies in Research

The incorporation of D-amino acids into peptides is a well-established strategy to enhance their metabolic stability. nih.govresearchgate.net Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in the body. Replacing one or more L-amino acids with their D-enantiomers can render the peptide resistant to enzymatic cleavage, thereby increasing its half-life and therapeutic potential. nih.gov

Applications in the Synthesis of Functionalized Molecules and Derivatives

As a Chiral Auxiliary and Scaffold for Non-Peptidic Compounds

The inherent chirality of D-Asparagine tert-butyl ester makes it an excellent chiral auxiliary, guiding the stereochemical outcome of chemical reactions to produce enantiomerically pure or enriched products. This is particularly valuable in the synthesis of non-peptidic compounds where precise control over the three-dimensional arrangement of atoms is critical for biological activity. researchgate.net

In one application, D-aspartic acid derivatives are utilized in the synthesis of constrained dipeptide units designed to stabilize β-sheet secondary structures in peptides. lsu.edu The synthesis involves the coupling of a D-aspartic acid derivative with an α-hydrazino ester, demonstrating the utility of the chiral backbone in creating predefined secondary structures. lsu.edu Furthermore, amino acid esters, including tert-butyl esters, have been described as versatile chiral auxiliary groups for the asymmetric synthesis of nitrogen heterocycles through reactions like aza Diels-Alder, Mannich, and Pictet-Spengler reactions. researchgate.net

The use of this compound extends to its function as a scaffold, providing a rigid framework upon which to build more complex molecules. For instance, it has been used in the development of non-peptidic GnRH antagonists. mdpi.com The synthesis of these antagonists often involves building upon a core structure where the stereochemistry and functional groups of the starting amino acid derivative direct the assembly of the final molecule. mdpi.com

ApplicationRole of this compoundExample Reaction/Synthesis
Asymmetric SynthesisChiral AuxiliaryAza Diels-Alder reactions to form N-heterocycles researchgate.net
Peptide MimeticsChiral ScaffoldSynthesis of constrained dipeptide units to stabilize β-sheets lsu.edu
Drug DiscoveryStructural FrameworkDevelopment of non-peptidic GnRH antagonists mdpi.com

Derivatization for Bioconjugation Research

Bioconjugation, the process of linking biomolecules to other molecules, is a powerful tool in drug discovery, diagnostics, and materials science. researchgate.net this compound and its derivatives can be functionalized to participate in bioconjugation reactions. The primary amide of the asparagine side chain and the protected carboxyl group offer sites for chemical modification, allowing for the attachment of probes, drugs, or other labels. chemimpex.com

While direct use of this compound in bioconjugation is less common, its derivatives play a significant role. For example, the modification of amino acids within proteins is a key strategy in bioconjugation. chemimpex.com The ability to introduce modified amino acids, such as derivatives of D-asparagine, into peptide chains allows for site-specific labeling and the creation of targeted drug delivery systems. researchgate.netchemimpex.com The tert-butyl ester protects the carboxylic acid during these modifications, and can be removed under specific conditions to reveal a reactive handle for further conjugation. google.com

Precursor in Prodrug Research and Modified Amino Acid Synthesis

The development of prodrugs, which are inactive or less active precursors of a drug that are converted to the active form in the body, is a common strategy to improve the pharmacokinetic properties of a therapeutic agent. nih.gov this compound can serve as a precursor in the synthesis of prodrugs. The tert-butyl ester group can enhance the metabolic stability of a drug and facilitate its delivery to the target site. nih.gov For instance, tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been synthesized and evaluated for their potential in cancer therapy. nih.govolemiss.edu These studies highlight the use of the tert-butyl ester moiety to create prodrugs with improved properties. nih.govolemiss.edu

Furthermore, this compound is a valuable starting material for the synthesis of modified amino acids. These non-natural amino acids can be incorporated into peptides to enhance their stability, activity, or to introduce novel functionalities. unibo.it The synthesis of β,γ-unsaturated α-amino acids from aspartic acid derivatives is one such example. renyi.hu Additionally, the selective deprotection of the side chain tert-butyl ester allows for on-resin modification, enabling the introduction of various functional groups such as amides, esters, and thioesters. nih.gov This approach enriches the toolbox for creating peptides with diverse chemical properties. nih.gov

Research AreaRole of this compoundKey Findings
Prodrug DevelopmentPrecursor for ester prodrugsTert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides showed suppressed growth in breast cancer cells. nih.govolemiss.edu
Modified Amino AcidsStarting material for synthesisEnables the synthesis of β,γ-unsaturated α-amino acids and other non-natural amino acids. renyi.hu
Peptide ModificationOn-resin modification precursorSelective removal of the tert-butyl ester allows for the introduction of diverse functional groups into peptides. nih.gov

Strategic Use in Constructing Complex Chemical Architectures

The construction of complex molecules with defined three-dimensional structures is a central goal of organic synthesis. This compound, with its protected carboxyl group and chiral center, is strategically employed in the assembly of intricate chemical architectures. The tert-butyl ester group offers steric hindrance, which can influence the stereochemical outcome of reactions at adjacent centers and protect the carboxyl group from a wide range of nucleophiles. google.com

In the synthesis of complex peptides and peptidomimetics, the use of protected amino acid building blocks like Fmoc-D-Asp(OtBu)-OH is standard practice. google.com This allows for the stepwise assembly of peptide chains with precise control over the sequence and stereochemistry. The tert-butyl group is stable under the conditions used for Fmoc deprotection (piperidine) but can be readily removed with strong acids like trifluoroacetic acid (TFA), providing an orthogonal protection strategy. google.com This orthogonality is crucial for the synthesis of complex structures, including cyclic peptides and those with side-chain modifications. google.com For example, the selective deprotection of the aspartic acid side chain can be used for side-chain cyclization of a peptide. peptide.com

The strategic use of this compound and its protected derivatives enables chemists to build complex molecular frameworks with a high degree of control, leading to the development of novel molecules with potential applications in medicine and materials science.

Deprotection Strategies and Chemoselectivity of the Tert Butyl Ester Group

Acid-Labile Nature and General Cleavage Conditions (e.g., Trifluoroacetic Acid)

The tert-butyl ester group is prized for its acid-lability. The cleavage mechanism proceeds through the formation of a stable tert-butyl cation, which is facilitated by strong acids. Trifluoroacetic acid (TFA) is a commonly employed reagent for this purpose. iris-biotech.deiris-biotech.de In peptide synthesis, a high concentration of TFA, often 90-95%, is used to remove tBu protecting groups from the side chains of amino acids like aspartic acid and glutamic acid during the final cleavage of the peptide from the resin support. iris-biotech.deiris-biotech.de

While effective, the use of strong protic acids like TFA, hydrochloric acid (HCl), or sulfuric acid (H2SO4) is not always selective, especially in aqueous solutions, where they can cleave multiple acid-labile groups simultaneously. acs.orglookchem.com However, in organic solvents, a degree of practical selectivity can be achieved. acs.org The harshness of these conditions can sometimes lead to undesirable side reactions or the decomposition of sensitive substrates. lookchem.com

Alternative methods for cleaving tert-butyl esters have been developed to offer milder conditions. These include the use of Lewis acids such as zinc bromide (ZnBr2) and silyl (B83357) triflates. lookchem.com Another approach involves using silica (B1680970) gel in refluxing toluene, which provides a novel and mild alternative for the cleavage of t-butyl esters. lookchem.com Additionally, 0.1 M HCl in fluorinated alcohols like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can effectively remove acid-labile groups, including tert-butyl esters. researchgate.net

The table below summarizes common acidic reagents for tert-butyl ester deprotection.

ReagentConditionsSelectivityReference
Trifluoroacetic Acid (TFA)High concentration (e.g., 90-95%)Low (cleaves other acid-labile groups) iris-biotech.deiris-biotech.de
Hydrochloric Acid (HCl)0.1 M in HFIP/TFECan be selective in organic solvents acs.orgresearchgate.net
Zinc Bromide (ZnBr2)In dichloromethane (B109758) (DCM)Lewis acid-mediated, can be chemoselective lookchem.com
Silica GelRefluxing tolueneMild conditions lookchem.com

Selective Deprotection in the Presence of Other Protecting Groups

The ability to selectively deprotect one functional group while others remain intact is a cornerstone of complex molecule synthesis. For D-asparagine tert-butyl ester, this chemoselectivity is crucial for sequential modifications.

Zinc bromide (ZnBr2) in dichloromethane (DCM) has emerged as a useful reagent for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile protecting groups. researchgate.netmanchester.ac.uknih.govsigmaaldrich.com Research has demonstrated that while N-Boc and N-trityl groups are labile under these conditions, it is possible to selectively cleave the tert-butyl ester. acs.orgresearchgate.netmanchester.ac.uknih.govsigmaaldrich.comacs.org For instance, N-(PhF)amino acid tert-butyl esters can be selectively hydrolyzed to their corresponding carboxylic acids in good yields. acs.orgresearchgate.netmanchester.ac.uknih.govsigmaaldrich.comacs.org

The effectiveness of ZnBr2-mediated deprotection can be influenced by other functional groups within the molecule. Lewis basic groups, such as alcohols and amides, may slow down the reaction. acs.org Despite this, the method has shown notable regiocontrol, as seen in the selective hydrolysis of the α-tert-butyl ester of α,γ-di-tert-butyl N-(PhF)glutamate. acs.org The probable mechanism involves the coordination of the zinc atom to both oxygen atoms of the ester, followed by decomplexation with water. acs.org Importantly, this method has been shown to proceed without causing racemization at the α-carbon. researchgate.netacs.org

Other Lewis acids, such as ytterbium triflate (Yb(OTf)3), have also been used for the highly selective deprotection of tert-butyl esters in the presence of other ester groups under mild conditions. Ferric chloride (FeCl3) has also been utilized for the on-resin deprotection of side-chain tert-butyl esters of aspartic acid and glutamic acid, allowing for subsequent modifications. nih.gov

The following table highlights research findings on the ZnBr2-mediated deprotection of tert-butyl esters.

Substrate TypeProtecting Groups PresentResult of ZnBr2 TreatmentReference
N-(PhF)amino acid tert-butyl esterN-PhF, C-terminal tBu esterSelective cleavage of tBu ester acs.orgresearchgate.netmanchester.ac.uknih.govsigmaaldrich.comacs.org
N-Boc amino acid tert-butyl esterN-Boc, C-terminal tBu esterBoth Boc and tBu ester are cleaved acs.orgresearchgate.netacs.org
N-Trityl amino acid tert-butyl esterN-Trityl, C-terminal tBu esterBoth Trityl and tBu ester are cleaved acs.orgresearchgate.netacs.org
α,γ-di-tert-butyl N-(PhF)glutamateN-PhF, α-tBu ester, γ-tBu esterSelective hydrolysis of the α-tBu ester acs.org

Strategies for Orthogonal Protecting Group Schemes

Orthogonal protecting group strategies are fundamental to multi-step syntheses, allowing for the sequential removal of different protecting groups without affecting others. ug.edu.plresearchgate.net This is achieved by using groups that are cleaved under distinct and non-interfering chemical conditions. researchgate.net

The most common orthogonal pairing in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.deiris-biotech.de In this scheme, the Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while acid-labile tert-butyl-based groups are used for side-chain protection of amino acids like aspartic acid. iris-biotech.deiris-biotech.depeptide.com The Fmoc group is removed with a base, typically piperidine (B6355638), while the tBu group is stable to these conditions and is later removed with a strong acid like TFA. iris-biotech.deiris-biotech.de

While the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is also used, it is not truly orthogonal as both groups are acid-labile, relying on differential acid sensitivity for selective cleavage. iris-biotech.depeptide.com

For instances where selective deprotection of a side-chain ester is required while other tBu-based groups remain, alternative protecting groups are employed. For example, allyl esters, which are stable to both TFA and piperidine, can be used for the side chain of aspartic acid and selectively removed using a palladium catalyst. peptide.compeptide.com This allows for on-resin modifications like side-chain cyclization. peptide.com

The concept of orthogonality allows for intricate molecular architectures to be built. For this compound, its integration into an Fmoc/tBu scheme allows for the controlled elongation of a peptide chain, with the final deprotection of the side-chain carboxyl group occurring at the desired stage of the synthesis.

Analytical Methodologies for Research Characterization of D Asparagine Tert Butyl Ester and Its Products

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of D-Asparagine tert-butyl ester and for monitoring the progress of chemical reactions involving this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and its derivatives. google.comnih.gov In research, reversed-phase HPLC is frequently utilized to separate the target compound from impurities, starting materials, and by-products. A common setup involves a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. UV detection is typically set at wavelengths between 210 nm and 220 nm to monitor the peptide bond and other chromophores. google.com

Chiral HPLC is specifically employed to determine the enantiomeric purity of this compound and its products. chemimpex.comchemimpex.com This is crucial to ensure that racemization has not occurred during synthesis or purification. Specialized chiral stationary phases, such as Chiralcel OD-H or Chiralpak-AD, are used to separate the D- and L-enantiomers. google.com The enantiomeric excess (ee) can be accurately quantified by comparing the peak areas of the two enantiomers. google.comnih.gov For instance, a study reported achieving an enantiomeric excess of greater than 99% for N-α-benzoyl-D-asparagine benzyl (B1604629) ester, as determined by chiral HPLC. google.com

Reaction monitoring by HPLC allows researchers to track the consumption of starting materials and the formation of products over time. nih.govacs.orgnih.gov This real-time analysis is vital for optimizing reaction conditions such as temperature, pH, and catalyst loading to maximize yield and minimize side reactions.

Table 1: HPLC Parameters for Analysis of this compound Derivatives

ParameterTypical ConditionsReference
Column C18, Chiralcel OD-H, Chiralpak-AD google.com
Mobile Phase Acetonitrile/Water with 0.1% TFA
n-Heptane/Isopropanol google.com
Flow Rate 0.1 - 1 mL/min google.com
Detection UV at 210-220 nm google.com
Temperature Room Temperature or 30°C google.com

Spectroscopic Methods for Structural Confirmation of Research Products

Spectroscopic techniques are essential for the unambiguous structural elucidation of this compound and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the chemical structure of this compound and its derivatives. doi.orgcdnsciencepub.com Both ¹H NMR and ¹³C NMR are routinely used.

In ¹H NMR spectra, the tert-butyl group gives a characteristic singlet peak around 1.4 ppm. The protons of the asparagine backbone and side chain appear at distinct chemical shifts, which can be influenced by the protecting groups and the solvent used. google.comcdnsciencepub.com For example, in Nα-benzoyl-D-asparagine ethyl ester, the α-proton appears as a multiplet at 4.75 ppm, while the β-protons are observed as a stack between 2.57-2.72 ppm in DMSO-d₆. google.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to resolve complex spectra and establish connectivity between protons and carbons, providing definitive structural assignments.

¹³C NMR provides information about the carbon framework of the molecule. The carbonyl carbons of the ester and amide groups, as well as the carbons of the tert-butyl group and the amino acid backbone, resonate at characteristic chemical shifts. acs.org

Table 2: Representative ¹H NMR Data for D-Asparagine Derivatives

CompoundSolventKey Chemical Shifts (δ, ppm)Reference
Nα-benzoyl-D-asparagine ethyl esterDMSO-d₆1.17 (t, 3H, CH₃), 2.57-2.72 (stack, 2H, -CH₂-), 4.19 (q, 2H, -CH₂O-), 4.75 (m, 1H, -CH-), 6.95 (bs, 1H, CONH₂), 7.40 (bs, 1H, CONH₂), 7.46-7.85 (stack, 5H, Ph), 8.75 (d, 1H, -CONH-) google.com
N-Benzyloxy-DL-aspartic acid di-tert-butyl esterCDCl₃1.42 (s, 18H, 2 x -C(CH₃)₃), 2.66 (dd, 2H, -CH₂-), 4.0 (t, 1H, -CHN-), 5.34 (s, 2H, -CH₂O-), 7.0 (bs, 1H, -NH-), 7.65 (s, 5H, aromatic) cdnsciencepub.com
N-Boc-D-aspartic acid-1-tert-butyl esterCDCl₃1.42-1.45 (s, 40H), 1.90-1.94 (m, 4H), 2.74 (m, 2H), 2.88-2.91 (m, 2H), 3.27-3.33 (q, 2H), 3.97 (t, 4H), 4.42 (d, 2H), 5.41-5.43 (d, 2H), 7.43-7.52 (m, 6H) doi.org

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound and its products. google.comchemimpex.comdoi.org Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the molecular ion, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. google.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound.

In addition to molecular weight determination, MS can provide structural information through fragmentation analysis. By analyzing the fragmentation pattern of a molecule, it is possible to deduce the connectivity of its atoms and identify specific functional groups. For example, the loss of a tert-butyl group is a common fragmentation pathway for these compounds.

Optical Rotation Measurement for Enantiomeric Purity

Optical rotation is a classical method used to assess the enantiomeric purity of chiral molecules like this compound. chemimpex.comsci-hub.se A pure enantiomer will rotate the plane of polarized light in a specific direction, and the magnitude of this rotation is a characteristic property of the compound. The specific rotation, [α]D, is measured using a polarimeter at a specific temperature and wavelength (usually the sodium D-line, 589 nm), and at a known concentration in a specific solvent. google.com

For instance, N-benzyloxycarbonyl-D-asparagine butyl ester was reported to have a specific rotation of [α]D = +19.9° (c=1.0 in DMSO). google.com By comparing the measured optical rotation of a sample to the literature value for the pure enantiomer, the enantiomeric purity can be estimated. While HPLC is generally more accurate for quantifying enantiomeric excess, optical rotation provides a quick and valuable confirmation of the stereochemical integrity of the product.

Table 3: Optical Rotation Data for D-Asparagine Derivatives

CompoundSpecific Rotation [α]DConditionsReference
N-benzyloxycarbonyl-D-asparagine butyl ester+19.9°c=1.0, DMSO google.com
Nα-benzoyl-D-asparagine benzyl ester+13.2°c=1.2, DMSO google.com
Nα-benzoyl-D-asparagine ethyl ester+12.0°c=1.1, DMSO google.com
Z-D-Aspartic acid β-tert-butyl ester hydrate-27 ± 3ºc=1, CHCl₃, 20°C chemimpex.com
Fmoc-L-aspartic acid β-tert-butyl ester-24 ± 2.5ºc=1, DMF, 20°C chemimpex.com

Theoretical and Computational Studies Involving D Asparagine Tert Butyl Ester

Conformational Analysis and Molecular Modeling

Molecular modeling techniques are used to explore the potential energy surface of the molecule, identifying low-energy, stable conformations. The tert-butyl group introduces significant steric hindrance, which restricts the rotational freedom around the Cβ-Cγ and Cγ-O bonds of the asparagine side chain. This constraint can, in turn, influence the allowable backbone dihedral angles (phi, ψ) when the residue is incorporated into a peptide chain. caltech.edu Such D-amino acids are sometimes intentionally used in peptide design to induce specific backbone angles that might not be accessible with standard L-amino acids. caltech.edu

Computational approaches like molecular dynamics (MD) simulations and Monte Carlo methods are used to sample a wide range of possible conformations. These studies help elucidate how the tert-butyl ester group affects local and global peptide structure, which is crucial for designing peptidomimetics that mimic specific secondary structures like β-turns or α-helices. acs.orgtandfonline.com

Table 1: Computational Methods in Conformational Analysis of Modified Amino Acids

Computational Method Application in Analyzing D-Asparagine tert-Butyl Ester Key Insights Gained
Density Functional Theory (DFT) Calculation of optimized geometries and relative energies of different conformers. Provides accurate information on the most stable, low-energy shapes of the molecule.
Molecular Dynamics (MD) Simulations Simulating the movement of the molecule over time in a solvent environment. Reveals the dynamic behavior, flexibility, and conformational preferences of the side chain and its influence on a peptide backbone.
Monte Carlo Simulations Random sampling of conformational space to identify stable energy minima. Maps the potential energy landscape to find various accessible conformations.

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treating the amino acid residue with high-level quantum mechanics while the surrounding peptide/protein is treated with classical mechanics. | Allows for accurate modeling of the residue's conformation within a larger biological system. |

Computational Studies on Reaction Mechanisms

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states. For this compound, computational studies can focus on reactions such as its synthesis, deprotection, or modification.

A significant area of study is the cleavage (deprotection) of the tert-butyl ester to reveal the free carboxylic acid. This is a fundamental step in peptide synthesis. Computational models can be used to compare the energy barriers for different deprotection strategies, for instance, acid-catalyzed hydrolysis versus other chemical methods. Studies on the FeCl₃-mediated deprotection of side-chain tert-butyl esters have been performed, optimizing reaction conditions by analyzing the kinetics. nih.gov Such computational analyses help in selecting mild reaction conditions that preserve the integrity of the rest of the peptide, including the sensitive peptide bonds and the stereochemistry of the chiral centers. nih.gov

Furthermore, computational studies have been used to investigate the N-arylation of amino acid esters. Mechanistic investigations revealed that any erosion in enantiomeric purity during such reactions is often due to the racemization of the amino acid ester starting material, not the N-arylated product. researchgate.net When modeling reaction coordinates, the steric bulk of the tert-butyl group presents a greater computational challenge compared to smaller groups like methyl esters, sometimes necessitating the use of simplified model structures to make the calculations feasible. uit.no

Table 2: Optimization of Reaction Conditions for tert-Butyl Ester Deprotection (Based on studies of Fmoc-Asp(OtBu)-OMe)

Entry Reagent Solvent Time Yield (%)
1 FeCl₃ (1.5 equiv) Dichloromethane (B109758) (DCM) 1 h 95%
2 FeCl₃ (1.5 equiv) Acetonitrile (B52724) 6 h 90%
3 ZnBr₂ (1.5 equiv) Dichloromethane (DCM) 24 h 92%
4 ZnCl₂ (1.5 equiv) Dichloromethane (DCM) 72 h 85%
5 CuCl₂ (1.5 equiv) Dichloromethane (DCM) 72 h No Reaction

This table is adapted from findings on a related protected aspartic acid derivative to illustrate the type of data generated in studies relevant to tert-butyl ester cleavage. nih.gov

In Silico Approaches to Peptide and Drug Design Utilizing this compound

In silico drug and peptide design leverages computational power to identify and optimize new therapeutic agents, significantly reducing the time and cost associated with traditional discovery methods. nih.gov this compound serves as a valuable building block in the virtual libraries used for these computational screening campaigns. nih.gov

The process often falls into two categories: structure-based and ligand-based design. nih.gov

Structure-Based Design: If the 3D structure of a biological target (e.g., an enzyme or receptor) is known, this compound can be incorporated into virtual peptides or peptidomimetics. These virtual molecules are then "docked" into the binding site of the target using software like HADDOCK or AutoDock. nih.gov The algorithm calculates a binding score, predicting the affinity and orientation of the ligand. The unique D-configuration and the protected side chain of the building block can be used to design peptides that are resistant to degradation by proteases or that can mimic specific structural motifs to disrupt protein-protein interactions. tandfonline.comnih.gov For example, a peptide inhibitor could be designed to target an enzyme active site that contains key aspartic acid residues. frontiersin.org

Ligand-Based Design: In the absence of a known target structure, models can be built based on molecules that are already known to be active. This compound can be used as a component to generate a library of new molecules with varied properties (e.g., size, charge, hydrophobicity). Quantitative Structure-Activity Relationship (QSAR) models can then predict the biological activity of these novel compounds based on their physicochemical properties. nih.gov

Following virtual screening and docking, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates, providing an early assessment of their drug-likeness. nih.gov

Table 3: Workflow for In Silico Peptide Design Using this compound

Step Description Computational Tools/Methods
1. Library Generation Create a virtual library of peptides or peptidomimetics incorporating this compound and other amino acid building blocks. Chemical enumeration software, peptide builders. tandfonline.com
2. Target Identification & Preparation Identify a biological target (e.g., a protein) and prepare its 3D structure for docking. Protein Data Bank (PDB), homology modeling. mdpi.com
3. Molecular Docking Simulate the binding of each molecule from the virtual library to the target's active or allosteric site. HADDOCK, AutoDock, ClusPro PeptiDock. nih.govnih.gov
4. Scoring and Ranking Rank the docked molecules based on their predicted binding affinity (scoring functions) and interaction patterns (e.g., hydrogen bonds, hydrophobic contacts). Binding energy calculations (e.g., MM/PBSA, MM/GBSA).
5. Lead Optimization Modify the top-ranked "hit" molecules to improve binding affinity and drug-like properties. In silico affinity maturation, QSAR.

| 6. ADMET Prediction | Computationally evaluate the pharmacokinetic and toxicity profiles of the optimized lead candidates. | ADMET prediction software (e.g., SwissADME, pkCSM). nih.gov |


Future Research Directions and Emerging Applications

Innovations in Green Chemistry Synthesis of D-Asparagine tert-Butyl Ester

The synthesis of peptides and their derivatives has traditionally relied on methods that generate significant chemical waste and utilize hazardous solvents. advancedchemtech.com The push towards more sustainable chemical manufacturing has spurred innovations in the green synthesis of compounds like this compound. oxfordglobal.comrsc.org

Future research in this area is focused on several key strategies:

Enzymatic Synthesis: Biocatalysis, using enzymes to drive chemical reactions, offers a highly selective and environmentally friendly alternative to conventional methods. oxfordglobal.com Research is exploring the use of specific enzymes, such as proteases and D-aminoacylases, for the synthesis of D-asparagine derivatives. google.comnih.gov These enzymatic reactions can be performed in aqueous systems under mild conditions, reducing energy consumption and the need for harsh organic solvents. oxfordglobal.comgoogle.com A significant challenge has been the tendency for asparagine derivatives to racemize and degrade at the pH values typically used for hydrolase reactions. google.com However, studies have shown that conducting these reactions in aqueous systems with organic co-solvents at a controlled pH of 6.0-7.0 can lead to high enantiomeric purity. google.com

Green Solvents and Reagents: A major goal of green chemistry is to replace hazardous solvents and reagents with safer, more sustainable alternatives. advancedchemtech.com In peptide synthesis, this includes exploring the use of water, ethanol, and other greener solvents in place of commonly used ones like N,N-dimethylformamide (DMF). advancedchemtech.com Additionally, research is ongoing to develop TFA-free protocols for peptide cleavage to avoid generating hazardous waste. advancedchemtech.com

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow systems represents a significant step towards more sustainable synthesis. oxfordglobal.com Flow chemistry allows for better control over reaction parameters, leading to higher efficiency, reduced use of excess reagents, and minimized waste generation. oxfordglobal.com

Table 1: Comparison of Synthesis Methods for this compound

FeatureTraditional SynthesisGreen Chemistry Innovations
Solvents Often uses hazardous organic solvents (e.g., DMF, DCM). advancedchemtech.comrsc.orgEmploys greener alternatives like water and ethanol. advancedchemtech.com
Catalysts May use harsh chemical catalysts.Utilizes biocatalysts like enzymes for higher selectivity. oxfordglobal.comnih.gov
Process Typically batch processes with significant waste. oxfordglobal.comMoves towards continuous flow systems for efficiency. oxfordglobal.com
Byproducts Can generate significant hazardous waste. advancedchemtech.comAims to minimize waste and by-product formation. oxfordglobal.com

Advanced Applications in Peptidomimetics and Constrained Peptides

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. This compound serves as a valuable building block in the synthesis of these advanced therapeutic agents. mdpi.comnih.gov

Incorporation of D-Amino Acids: The inclusion of D-amino acids, like D-asparagine, into peptide sequences is a key strategy for increasing their resistance to proteolytic degradation by enzymes in the body. This enhanced stability can lead to a longer duration of action for peptide-based drugs.

Constrained Peptides: Constraining the conformation of a peptide can lock it into its bioactive shape, leading to increased potency and selectivity for its target. mdpi.comnih.gov D-Asparagine derivatives can be incorporated into various types of constrained peptides, including cyclic peptides and those with specialized linkers. mdpi.comnih.govnih.gov For instance, research has shown the use of D-amino acids in the design of cyclic peptidomimetics that act as inhibitors of protein-protein interactions, a crucial area in drug discovery. nih.gov The tert-butyl ester group can be advantageous during the synthesis of these complex structures. chemimpex.com

Development of Novel Analytical Methods for Trace Analysis and Impurities in Research

Ensuring the purity and quality of synthetic peptides and their intermediates is critical, particularly in pharmaceutical applications. lcms.czwaters.com The development of advanced analytical methods for the trace analysis of compounds like this compound and the identification of impurities is an active area of research.

Impurity Profiling: The synthesis of peptides can lead to various impurities, including truncated sequences, deletion sequences, and products of incomplete deprotection. veeprho.com Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification and control of such impurities. lcms.cz

Advanced Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the characterization and quantification of peptide impurities. waters.com Researchers are continually developing more sensitive and high-resolution methods, such as comprehensive two-dimensional gas chromatography, to resolve and accurately quantify even trace levels of amino acid derivatives and their enantiomers. nih.gov One of the challenges in analyzing amino acid esters by techniques like thin-layer chromatography (TLC) is the potential for hydrolysis on the silica (B1680970) plate. chromforum.org Therefore, developing stable derivatization methods and optimized chromatographic conditions is crucial for accurate analysis. nih.govmdpi.com

Table 2: Common Impurities in Synthetic Peptides and Analytical Techniques

Impurity TypeOriginAnalytical Technique
Deletion Sequences Inefficient deprotection during synthesis. nih.govLC-MS, HPLC waters.comnih.gov
Truncated Sequences Incomplete reactions during synthesis. veeprho.comLC-MS, HPLC waters.comveeprho.com
Oxidation Products Reaction of side chains (e.g., methionine) with oxygen. veeprho.comLC-MS veeprho.comnih.gov
Diastereomeric Impurities Racemization during synthesis. nih.govChiral HPLC, GC-MS nih.govnih.gov

Exploration in New Functional Materials and Biomaterials Research

The unique properties of amino acids and their derivatives make them attractive components for the development of novel functional materials and biomaterials for tissue engineering and drug delivery. nih.govnih.gov

Self-Assembling Peptides: Specific peptide sequences can self-assemble into well-defined nanostructures, such as nanofibers and hydrogels. nih.gov The incorporation of D-amino acids can enhance the stability of these structures against enzymatic degradation. nih.gov D-Asparagine derivatives could be used to introduce specific functionalities into these self-assembling systems.

Biodegradable Polymers: Poly(aspartic acid) and its derivatives are biodegradable polymers with applications in medicine and pharmacy. researchgate.netajouronline.com this compound could be explored as a monomer or a modifying agent in the synthesis of novel biodegradable polymers with tailored properties for applications like drug delivery or as scaffolds for tissue regeneration. nih.govontosight.ai For example, modifying scaffolds with amino acids like aspartic acid has been shown to influence cell differentiation and promote bone formation. nih.gov

Surface Functionalization: The functional groups of amino acids can be used to modify the surfaces of materials, such as nanoparticles, to improve their biocompatibility or to target them to specific cells or tissues. mdpi.com The tert-butyl ester of D-asparagine provides a protected form of the amino acid that can be incorporated into materials and later deprotected to reveal the functional carboxylic acid group.

Q & A

Q. What are the established synthetic routes for D-Asparagine tert-butyl ester, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves protecting the amino and carboxyl groups of D-asparagine using tert-butyl esters. For example, tert-butyl esters are introduced via reaction with tert-butanol under acidic catalysis (e.g., HCl or H₂SO₄) . Purification is achieved via column chromatography or recrystallization. Purity validation employs NMR (to confirm tert-butyl group incorporation at ~1.4 ppm for the nine equivalent protons) and mass spectrometry (to verify molecular ion peaks). Thermal gravimetric analysis (TGA) can assess ester stability by monitoring weight loss during decomposition .

Q. How does the tert-butyl ester group influence the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : The tert-butyl ester enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., DCM, THF). Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25–60°C. Hydrolysis rates are quantified using HPLC to track ester degradation. For example, acidic conditions (pH < 4) accelerate tert-butyl ester hydrolysis, while neutral/basic conditions preserve stability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies tert-butyl protons (δ 1.4 ppm) and ester carbonyl signals (δ 170–175 ppm).
  • FTIR : Confirms ester C=O stretching (~1740 cm⁻¹) and absence of free carboxylic acid O-H bands.
  • TGA/DSC : Evaluates thermal stability and decomposition profiles (e.g., isobutylene extrusion at ~200°C) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and packing interactions .

Q. What are the key storage recommendations to prevent degradation of this compound?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to minimize hydrolysis. Solvent-free solids are more stable; solutions in anhydrous DMF or DCM should be used within 48 hours. Regular TLC/HPLC monitoring detects degradation products (e.g., free aspartic acid) .

Q. How can researchers confirm the enantiomeric purity of this compound?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol. Compare retention times with L-enantiomer standards. Alternatively, optical rotation measurements ([α]D²⁵) should align with literature values for the D-configuration .

Advanced Research Questions

Q. How can this compound be integrated into copolymer systems, and what challenges arise during deprotection?

  • Methodological Answer : The tert-butyl ester acts as a protecting group in peptide or polymer synthesis. For example, copolymerization with styrene derivatives requires optimizing temperature (80–120°C) and initiators (e.g., AIBN) to balance reactivity and steric hindrance . Deprotection uses trifluoroacetic acid (TFA) in DCM, followed by neutralization (NaHCO₃) and dialysis. Challenges include incomplete deprotection (monitored via ¹H NMR ) and side reactions (e.g., tert-butyl carbocation formation), mitigated by low-temperature protocols .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Contradictions often arise from impurities or solvent history. Standardize solubility tests using UV-Vis spectroscopy (λmax for aspartic acid derivatives) in rigorously dried solvents. Compare results with computational models (e.g., COSMO-RS) to predict solvent interactions. Reproducibility is enhanced by reporting detailed solvent water content (<50 ppm) and temperature controls (±0.1°C) .

Q. How can mechanistic studies elucidate the role of this compound in asymmetric catalysis?

  • Methodological Answer : Design kinetic experiments with chiral catalysts (e.g., BINOL-derived phosphoric acids) and monitor enantioselectivity via HPLC . Isotopic labeling (e.g., ¹⁵N-D-asparagine) combined with NMR titration identifies coordination sites. Computational modeling (DFT) further clarifies transition-state interactions and steric effects of the tert-butyl group .

Q. What methodologies address discrepancies in thermal decomposition profiles observed across studies?

  • Methodological Answer : Discrepancies may stem from heating rates or atmospheric conditions. Standardize TGA protocols (e.g., 10°C/min under N₂) and cross-validate with DSC (to detect glass transitions or exothermic events). Use high-purity samples (>99%, confirmed by HPLC) and replicate experiments across labs. Contradictory data may indicate polymorphic forms, resolvable via PXRD .

Q. How can this compound be utilized in designing enzyme-resistant peptide analogs?

  • Methodological Answer :
    Incorporate the ester into peptide backbones via solid-phase synthesis, replacing labile bonds. Test resistance to proteases (e.g., trypsin) using LC-MS to track cleavage kinetics. Compare with unprotected analogs. Molecular dynamics simulations (e.g., GROMACS) predict steric shielding by the tert-butyl group, guiding rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.